2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including a fluoro group, a furan ring, a pyrazole ring, and a benzamide group . The presence of these groups suggests that this compound could have interesting chemical and pharmacological properties.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, fluorinated furans and benzofurans are known to undergo various chemical reactions . The presence of the fluoro group could make the compound reactive towards nucleophiles.Scientific Research Applications
Orexin Receptor Antagonism
A study by Futamura et al. (2017) explored the synthesis of pyrazolylethylbenzamide derivatives, with a focus on their potential as selective orexin receptor antagonists. These compounds, including N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide, showed excellent antagonistic activity against orexin receptor 1. This highlights the potential for these compounds in treatments targeting sleep disorders and related neurochemical imbalances Futamura et al., 2017.
Synthesis and Characterization in Medicinal Chemistry
Raparla et al. (2013) synthesized and characterized benzothiazole and pyrazole derivatives, including 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which showed potential antimicrobial and antioxidant activities. This research underscores the diverse applications of pyrazole derivatives in medicinal chemistry Raparla et al., 2013.
Radiotracer Development
Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These compounds are potential radiotracers for studying cannabinoid receptors in the brain using positron emission tomography, indicating their significance in neuroimaging and neurological research Katoch-Rouse & Horti, 2003.
Anticancer Activity
Zaki, Al-Gendey, and Abdelhamid (2018) reported the synthesis of compounds including 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential of furan and pyrazole derivatives in anticancer drug development Zaki et al., 2018.
Antipsychotic Potential
Wise et al. (1987) explored compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide with antipsychotic-like profiles. Unlike traditional antipsychotics, these compounds did not interact with dopamine receptors, suggesting new avenues for antipsychotic drug development Wise et al., 1987.
properties
IUPAC Name |
2-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOBSCPBJAKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.